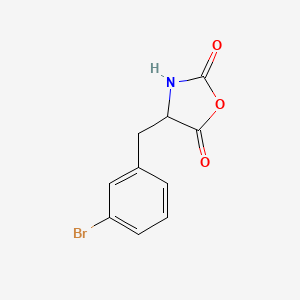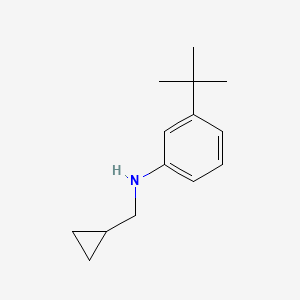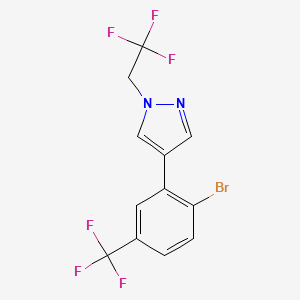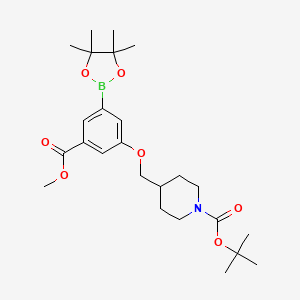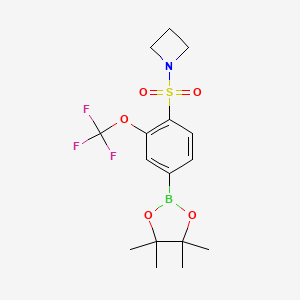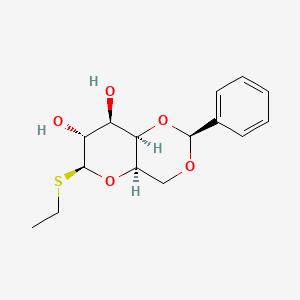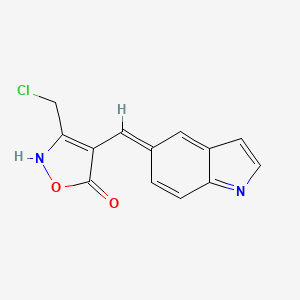
4-((1H-Indol-5-yl)methylene)-3-(chloromethyl)isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as zinc chloride (ZnCl2).
Attachment of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE could be explored as a lead compound for the development of new drugs. Its structure may offer opportunities for the design of molecules with specific therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE would depend on its specific applications and targets. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE: shares structural similarities with other isoxazole derivatives, such as isoxazole-5-carboxylic acid and isoxazole-4-carboxamide.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid also share the indole moiety.
Uniqueness
The uniqueness of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE lies in its combination of the isoxazole ring and the indole moiety, which may confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity patterns that can be leveraged in various applications.
Properties
Molecular Formula |
C13H9ClN2O2 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
3-(chloromethyl)-4-[(E)-indol-5-ylidenemethyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,16H,7H2/b8-6+ |
InChI Key |
YFGKAIUCSJLQTF-SOFGYWHQSA-N |
Isomeric SMILES |
C\1=CC2=NC=CC2=C/C1=C/C3=C(NOC3=O)CCl |
Canonical SMILES |
C1=CC2=NC=CC2=CC1=CC3=C(NOC3=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




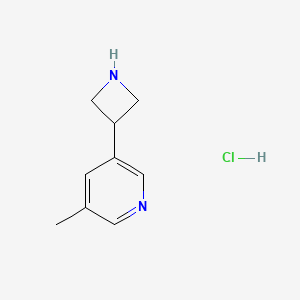
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)


